molecular formula C4H4N6O2 B2958125 [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide CAS No. 82523-12-4

[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide

Cat. No. B2958125
CAS RN: 82523-12-4
M. Wt: 168.116
InChI Key: XUOHLZMDPQVKEN-UHFFFAOYSA-N
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Description

“[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” is a compound that has been studied in the field of chemistry . It is a fused ring compound that has been widely used in the design and synthesis of novel energetic materials (EMs) . These compounds have a planar molecular configuration that provides layer-by-layer compact stacking resulting in lower sensitivity to mechanical stimuli than non-planar energetics .


Synthesis Analysis

The synthesis of “[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” involves nitration reactions of the fused 5,7-diamino pyrimidine derivative . Concentrated nitric acid gives selectively N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin- 7-yl)nitramide, while the fused ring nitrate salt, and ring open nitrate salt were obtained using low concentrations of nitric acid (<70%) .


Molecular Structure Analysis

The molecular structures of the compounds synthesized from “[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” were analyzed by single X-ray crystallographic data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” include nitration reactions . These reactions are often used for the selective synthesis of novel, high performing nitramine-based materials .


Physical And Chemical Properties Analysis

“[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” and its derivatives have high calculated heats of formation and high crystal densities . They have superior detonation properties compared with TNT .

Mechanism of Action

The mechanism of action of “[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” involves nitration reactions . These reactions are used to selectively synthesize novel, high performing nitramine-based materials .

Safety and Hazards

While handling these compounds during the synthetic procedure, personal protective equipment such as leather gloves, blast shields, and safety glasses should be used at all times .

properties

IUPAC Name

3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1/h(H2,5,7)(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOHLZMDPQVKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NO[N+](=C1C(=NN=C2N)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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